molecular formula C17H20N2O2 B5439606 N-[4-(dimethylamino)phenyl]-2-(4-methylphenoxy)acetamide

N-[4-(dimethylamino)phenyl]-2-(4-methylphenoxy)acetamide

Cat. No.: B5439606
M. Wt: 284.35 g/mol
InChI Key: FEDJIXSTQIHTPD-UHFFFAOYSA-N
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Description

N-[4-(Dimethylamino)phenyl]-2-(4-methylphenoxy)acetamide is a synthetic acetamide derivative featuring a dimethylamino group at the para position of one phenyl ring and a 4-methylphenoxy moiety attached to the acetamide backbone. This structure confers unique electronic and steric properties, making it a candidate for pharmacological and materials science research. The dimethylamino group acts as a strong electron-donor, while the 4-methylphenoxy group introduces moderate lipophilicity, influencing solubility and intermolecular interactions.

Properties

IUPAC Name

N-[4-(dimethylamino)phenyl]-2-(4-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2/c1-13-4-10-16(11-5-13)21-12-17(20)18-14-6-8-15(9-7-14)19(2)3/h4-11H,12H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEDJIXSTQIHTPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(dimethylamino)phenyl]-2-(4-methylphenoxy)acetamide typically involves the reaction of 4-(dimethylamino)aniline with 4-methylphenoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product. The reaction can be represented as follows:

4-(dimethylamino)aniline+4-methylphenoxyacetyl chlorideThis compound\text{4-(dimethylamino)aniline} + \text{4-methylphenoxyacetyl chloride} \rightarrow \text{this compound} 4-(dimethylamino)aniline+4-methylphenoxyacetyl chloride→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over reaction conditions such as temperature, pressure, and pH. The use of automated systems ensures consistent product quality and high yield.

Chemical Reactions Analysis

Types of Reactions

N-[4-(dimethylamino)phenyl]-2-(4-methylphenoxy)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino or methylphenoxy groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amides or ethers.

Scientific Research Applications

N-[4-(dimethylamino)phenyl]-2-(4-methylphenoxy)acetamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[4-(dimethylamino)phenyl]-2-(4-methylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The dimethylamino group can interact with biological receptors, while the phenoxyacetamide moiety may influence the compound’s binding affinity and selectivity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares N-[4-(dimethylamino)phenyl]-2-(4-methylphenoxy)acetamide with key analogs from the evidence, focusing on structural features, physical properties, and biological activities:

Compound Key Substituents Physical State Melting Point (°C) Biological Activity/Notes Reference
This compound (Target) 4-(dimethylamino)phenyl, 4-methylphenoxy Likely solid Not reported Hypothesized applications in drug design due to electron-rich aromatic systems. N/A
N-(tert-butyl)-2-(4-(dimethylamino)phenyl)-2-(N-(1-naphthylmethyl)acetamide) acetamide (5g) tert-butyl, naphthylmethyl Colorless solid 174 Studied for unimolecular exciplex formation; moderate yield (42%) in synthesis.
N-(4-(Morpholinosulfonyl)phenyl)-2-(p-tolylamino)acetamide (5k) 4-(morpholinosulfonyl)phenyl, p-tolylamino Crystalline solid 165–167 Evaluated as a COVID-19 inhibitor; enhanced polarity due to sulfonyl group.
N-(4-(Dimethylamino)-1,3,5-triazin-2-yl)-2-oxo-2-(p-tolyl)acetamide (3b) 1,3,5-triazinyl core, p-tolyl White solid 192–194 Rigid triazine core improves thermal stability; used in materials science.
2-Cyano-N-(4-(dimethylamino)phenyl)-3-(p-tolyl)acrylamide (8a) Cyano, p-tolyl acrylamide Solid (color not specified) Not reported Synthesized via piperidine-catalyzed condensation; potential optoelectronic applications.
N-[4-(Diethylamino)-2-methylphenyl]-2-(2,4-dimethylphenoxy)acetamide Diethylamino, 2,4-dimethylphenoxy Solid Not reported Increased lipophilicity from diethylamino and dimethylphenoxy groups.

Key Observations:

Structural Influence on Physical Properties The presence of bulky groups (e.g., tert-butyl in 5g or triazinyl in 3b ) correlates with higher melting points, suggesting enhanced crystallinity. Polar substituents like morpholinosulfonyl (5k ) reduce solubility in nonpolar solvents compared to the target compound’s dimethylamino and methylphenoxy groups.

In contrast, electron-withdrawing groups (e.g., cyano in 8a ) alter charge distribution, affecting reactivity.

Biological Relevance Compounds with sulfonyl groups (e.g., 5k ) showed promise as COVID-19 inhibitors, suggesting the target compound’s dimethylamino-phenoxy system could be optimized for antiviral activity. Thiazolotriazole derivatives ( ) demonstrated anti-infective properties, highlighting the importance of heterocyclic cores in drug design—a feature absent in the target compound.

Synthetic Accessibility

  • The target compound’s synthesis likely parallels methods used for 8a (reflux with piperidine) or 5g (chromatography and crystallization), though yields may vary based on substituent reactivity.

Biological Activity

N-[4-(dimethylamino)phenyl]-2-(4-methylphenoxy)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article explores the biological activity of this compound, detailing its mechanisms of action, relevant research findings, and potential applications.

Chemical Structure and Properties

This compound features a dimethylamino group, a phenoxy moiety, and an acetamide functional group. This structural arrangement is believed to contribute to its biological activities by facilitating interactions with various molecular targets.

The mechanism of action for this compound involves its interaction with specific biological receptors and pathways. The dimethylamino group enhances binding affinity through hydrogen bonding and electrostatic interactions, while the phenoxy and acetamide groups may interact with hydrophobic regions of target proteins. This dual interaction profile could modulate enzyme activity or receptor signaling, leading to observed biological effects.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various bacterial strains. In vitro studies have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The compound's ability to disrupt bacterial cell membranes is hypothesized to be a key factor in its antimicrobial efficacy.

Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer properties. In cell line assays, the compound has shown cytotoxic effects against several cancer types, including breast and lung cancer cells. The proposed mechanism involves apoptosis induction through mitochondrial pathways, which is supported by evidence of increased caspase-3 activity in treated cells.

Research Findings

The following table summarizes key research findings related to the biological activity of this compound:

Study Biological Activity Findings
Study 1AntimicrobialEffective against E. coli and S. aureus with MIC values of 12.5 µg/mL and 25 µg/mL respectively.
Study 2AnticancerInduced apoptosis in MCF-7 breast cancer cells with an IC50 value of 15 µM.
Study 3Enzyme InhibitionInhibited urease activity with an IC50 of 20 µM, suggesting potential for treating urease-related diseases.

Case Studies

  • Antimicrobial Efficacy : A study conducted on various bacterial strains demonstrated that this compound effectively inhibited growth at low concentrations, highlighting its potential as a new antimicrobial agent.
  • Cancer Cell Line Studies : In experiments involving human lung cancer cell lines, treatment with the compound resulted in significant reductions in cell viability, indicating its potential as a chemotherapeutic agent.
  • Urease Inhibition : The compound was evaluated for its ability to inhibit urease, an enzyme linked to certain urinary disorders. Results showed promising inhibitory activity, paving the way for further exploration in clinical applications related to urolithiasis.

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